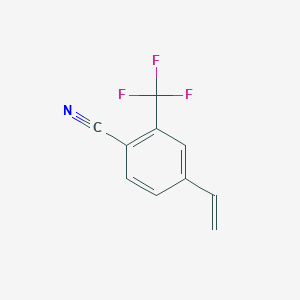

2-(Trifluoromethyl)-4-vinylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6F3N |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

4-ethenyl-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C10H6F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h2-5H,1H2 |

InChI Key |

HYNKLTGBJKGUDY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C#N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of the 2 Trifluoromethyl 4 Vinylbenzonitrile Scaffold

Convergent and Divergent Synthetic Pathways to 2-(Trifluoromethyl)-4-vinylbenzonitrile

Synthetic strategies can be designed to either build the molecule by installing key functional groups onto a pre-existing benzonitrile (B105546) core (divergent) or by coupling fragments that already contain the necessary functionalities (convergent).

One potential, though less commonly detailed, synthetic route involves the direct trifluoromethylation of a 4-vinylbenzonitrile precursor. chemsynthesis.com This approach would start with the commercially available 4-vinylbenzonitrile and introduce the trifluoromethyl group at the C2 position. Modern trifluoromethylation reactions on aromatic rings often employ radical-based mechanisms or transition-metal catalysis. These methods, however, can face challenges with regioselectivity, potentially leading to a mixture of isomers that require purification.

A more prevalent and often more regioselective strategy involves the installation of the vinyl group onto a precursor that already contains the trifluoromethyl and nitrile moieties. This typically starts with a compound like 4-bromo-2-(trifluoromethyl)benzonitrile (B62921) or 4-formyl-2-(trifluoromethyl)benzonitrile (B2846091).

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it ideal for converting an aldehyde into a vinyl group. libretexts.orgmasterorganicchemistry.com In this context, 4-formyl-2-(trifluoromethyl)benzonitrile serves as the key precursor. The reaction involves treating the aldehyde with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is often generated in situ from methyltriphenylphosphonium (B96628) bromide using a strong base. libretexts.org

The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene (this compound) and triphenylphosphine (B44618) oxide. organic-chemistry.org This method is highly effective for introducing a terminal vinyl group. A related procedure, the Horner-Wadsworth-Emmons reaction, which uses phosphonate (B1237965) esters, is also a viable alternative, particularly when issues with sterically hindered ketones or aldehydes arise in standard Wittig reactions. libretexts.org

A similar Wittig-type olefination has been documented for the synthesis of 4-(2,2-Difluorovinyl)benzonitrile from 4-Formylbenzonitrile, showcasing the utility of this reaction class for vinyl group installation on benzonitrile scaffolds. orgsyn.org

Comprehensive multi-step syntheses allow for the methodical construction of the target molecule from simpler, more readily available starting materials. These routes offer precise control over the placement of each functional group. A representative synthetic sequence could involve the following key transformations:

Bromination: Starting with a trifluoromethylated benzene (B151609) derivative, a bromine atom is introduced at a specific position to serve as a handle for subsequent reactions.

Formylation/Cyanation: The bromine can be converted into other functional groups. For instance, conversion to a Grignard reagent followed by reaction with a formylating agent yields an aldehyde. This aldehyde can then be converted to the nitrile group, for example, by forming an oxime with hydroxylamine (B1172632) and subsequently dehydrating it. google.com

Vinyl Group Installation: With the trifluoromethyl and nitrile groups in place, the vinyl group can be introduced, often via a halogenated intermediate at the 4-position, using methods described in the following section on catalytic coupling.

This step-by-step approach ensures high purity and control throughout the synthesis, which is crucial for producing high-quality chemical intermediates.

Approaches via Vinyl Group Installation on Trifluoromethylbenzonitrile Precursors

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalytic systems, particularly those based on transition metals, are indispensable in modern organic synthesis for their efficiency and selectivity in forming carbon-carbon bonds. rsc.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone for installing vinyl groups onto aromatic rings. researchgate.net Starting from an aryl halide or triflate, such as 4-bromo-2-(trifluoromethyl)benzonitrile, several named reactions are applicable.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an organotin reagent, such as vinyltributylstannane. synarchive.comwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups and relatively mild reaction conditions. orgsyn.orgharvard.edu Additives like copper(I) salts can significantly enhance the reaction rate. harvard.edu

Suzuki-Miyaura Coupling: Arguably one of the most widely used cross-coupling methods, the Suzuki reaction couples the aryl halide with an organoboron compound, such as potassium vinyltrifluoroborate or vinylboronic acid. nih.govorganic-chemistry.orgnih.gov This method is favored for its use of generally less toxic and more stable boron reagents. A typical catalytic system consists of a palladium source like PdCl₂ or Pd(OAc)₂ and a phosphine (B1218219) ligand (e.g., PPh₃) in the presence of a base like cesium carbonate. nih.gov

Heck Reaction: The Heck reaction provides another pathway by coupling the aryl halide directly with an alkene like ethylene, although controlling selectivity and preventing side reactions can be more challenging compared to Stille or Suzuki couplings. researchgate.net

These catalytic methods provide highly efficient and modular routes to this compound and related vinylated aromatic compounds. The choice of method often depends on factors like substrate availability, functional group tolerance, and scalability.

Table of Reaction Conditions for Vinyl Group Installation

| Reaction Name | Aryl Precursor | Vinyl Source | Catalyst System (Example) | Base (Example) |

| Wittig Reaction | 4-Formyl-2-(trifluoromethyl)benzonitrile | Methyltriphenylphosphonium bromide | N/A (Stoichiometric) | Potassium tert-butoxide |

| Stille Coupling | 4-Bromo-2-(trifluoromethyl)benzonitrile | Vinyltributylstannane | Pd(PPh₃)₄ | N/A |

| Suzuki Coupling | 4-Bromo-2-(trifluoromethyl)benzonitrile | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ |

Radical Cascade Reactions for Scaffold Assembly

Radical cascade reactions provide an efficient and atom-economical approach for the assembly of complex molecular architectures, including those bearing trifluoromethyl and vinyl groups. rsc.org These reactions involve a sequence of intramolecular and/or intermolecular radical additions, proceeding from a single initiation event to form multiple bonds in one operational step. cmu.edu While a direct radical cascade synthesis of this compound is not prominently documented, the principles can be applied by designing precursors that undergo programmed cyclization and functionalization steps.

A plausible strategy involves the generation of a radical species that can be trapped by an alkene, leading to a relayed radical intermediate. This intermediate can then undergo further transformations, such as cyclization or coupling reactions, to build the desired scaffold. beilstein-journals.org For instance, a visible-light-promoted protocol could initiate the process by generating a trifluoromethyl radical from a suitable precursor like Umemoto's or Togni's reagents. beilstein-journals.org This CF3 radical could then add to a strategically functionalized alkene tethered to a benzonitrile precursor. Subsequent intramolecular cyclization and rearomatization would furnish the core structure. The vinyl group could either be pre-installed on the starting material or introduced during the cascade sequence.

Research into the synthesis of complex benzofurylethylamine derivatives has demonstrated the power of single-electron transfer (SET) to initiate a radical cyclization cascade, followed by intermolecular radical-radical coupling. nih.gov This highlights the potential for designing a sequence where an initial radical formation on a substituted benzene ring leads to the construction of the vinyl and trifluoromethyl functionalities through a controlled cascade process. The versatility of radical acceptors is a key aspect, allowing for the concise and efficient construction of various carbo- and heterocycles. rsc.org

| Starting Material Type | Radical Initiator/Source | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Alkene-tethered indole (B1671886) derivatives | Umemoto's reagent (Visible light) | Trifluoromethyl radical addition and intramolecular cyclization | Trifluoromethylated dihydropyrido[1,2-a]indolones | beilstein-journals.org |

| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions (SET) | Radical cyclization and intermolecular radical-radical coupling | Polycyclic benzofurans | nih.gov |

| Propargyl iodophenol derivatives with tethered alkene | Radical initiator (e.g., AIBN/HSnBu3) | Vinyl radical generation and intramolecular cyclization | Tricyclic 3-alkylidene dihydrobenzofurans | aalto.fi |

Molybdenum-Based Catalysis for Trifluoromethyl Group Incorporation

Molybdenum-based catalysts are emerging as powerful tools in organic synthesis, particularly for stereoselective olefin metathesis. While not typically used for direct trifluoromethylation of arenes, they offer strategic advantages in constructing the vinyl-trifluoromethyl portion of the target scaffold. Molybdenum monoaryloxide chloride (MAC) complexes, for instance, have been shown to catalyze Z-selective cross-metathesis reactions with trifluoromethyl-substituted alkenes like Z-1,1,1,4,4,4-hexafluoro-2-butene. nih.gov

This capability can be harnessed in a synthetic route to this compound. A potential strategy would involve the cross-metathesis of a trifluoromethyl-containing alkene with a pre-functionalized aromatic partner, such as 4-allyl-2-(trifluoromethyl)benzonitrile. The molybdenum catalyst would control the geometry of the newly formed double bond. The high Lewis acidity of these molybdenum MAC complexes is a notable feature, yet they demonstrate tolerance for various Lewis basic functional groups often found in complex therapeutic agents. nih.gov

Furthermore, molybdenum-catalyzed enantioselective ring-closing metathesis has been explored for creating chiral structures. mdpi.com While not directly applicable to the achiral target molecule, this technology underscores the advanced catalytic systems available within molybdenum chemistry that could be adapted for related, chiral targets. The development of these catalysts allows for transformations involving otherwise inert compounds, opening new avenues for incorporating trifluoromethylated synthons into complex molecules. nih.gov

| Catalyst Type | Reaction Type | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Molybdenum Monoaryloxide Chloride (MAC) | Cross-Metathesis | Z-1,1,1,4,4,4-hexafluoro-2-butene | Provides Z-isomers of trifluoromethyl-substituted alkenes | nih.gov |

| Chiral Molybdenum-Alkylidene | Enantioselective Ring-Closing Metathesis | Racemic planar-chiral 1,1′-diallylferrocenes | Kinetic resolution of planar-chiral compounds | mdpi.com |

Stereochemical Control and Diastereoselective Synthesis Relevant to Vinyl-Trifluoromethyl Aromatic Systems

Achieving stereochemical control is paramount when synthesizing chiral analogs or precursors related to vinyl-trifluoromethyl aromatic systems. The electronic properties and steric bulk of the trifluoromethyl group can significantly influence the stereochemical outcome of reactions. mdpi.com Methodologies for the diastereo- and enantioselective synthesis of molecules containing a trifluoromethyl-substituted stereocenter are therefore highly relevant. nih.gov

One key area of research is the catalytic asymmetric vinylogous aldol (B89426) reaction, which can be used to synthesize chiral tertiary trifluoromethyl carbinols with excellent diastereoselectivity. nih.govresearchgate.net This approach utilizes bifunctional organocatalysts to activate both the nucleophile and the trifluoromethyl ketone electrophile, thereby controlling the formation of the new stereocenter. While this specific reaction generates an alcohol, the underlying principles of using organocatalysis to control stereochemistry in the vicinity of a CF3 group are broadly applicable.

Furthermore, catalytic strategies have been developed for the regio-, diastereo-, and enantioselective preparation of homoallylic alcohols that bear a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. nih.gov These methods showcase the possibility of exercising precise control over multiple stereocenters in complex fluorinated molecules. For vinyl-trifluoromethyl aromatic systems, such control could be crucial in reactions involving the vinyl group, such as asymmetric dihydroxylation or epoxidation, to generate chiral derivatives. The development of stereoselective routes to trifluoromethylated building blocks, such as vinyl sulfones, also provides versatile intermediates for further synthetic elaborations. thieme-connect.com

| Methodology | Catalyst/Reagent | Product Type | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Vinylogous Aldol Reaction | Bifunctional organocatalyst (e.g., quinine-based) | Chiral tertiary trifluoromethyl carbinols | Excellent diastereoselectivity, moderate to good enantioselectivity | nih.govresearchgate.net |

| Addition of Polyfluoroallyl Boronate to Aldehydes | In situ-formed organozinc complex | Homoallylic alcohols with a CF3- and F-substituted stereocenter | Diastereodivergent and enantioselective | nih.gov |

| Nucleophilic addition to β-keto-benzyl-O-oximes | Ruppert–Prakash reagent (TMSCF3) | Trifluoromethylated β-hydroxy-benzyl-O-oximes | Chemo- and stereoselective addition | mdpi.com |

Reactivity and Advanced Chemical Transformations of 2 Trifluoromethyl 4 Vinylbenzonitrile

Transformations Involving the Nitrile Group of 2-(Trifluoromethyl)-4-vinylbenzonitrile

The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the nitrile, making it susceptible to various transformations.

The nitrile group of this compound can undergo hydrolysis to yield a carboxylic acid or be reduced to a primary amine, providing pathways to a variety of derivatives.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions. In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group would likely facilitate this transformation.

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid, would lead to the formation of 2-(trifluoromethyl)-4-vinylbenzoic acid and the corresponding ammonium (B1175870) salt. The initial product is an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous alkali solution, like sodium hydroxide, would yield the sodium salt of the carboxylic acid and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture would then produce 2-(trifluoromethyl)-4-vinylbenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine, 2-(trifluoromethyl)-4-vinylbenzylamine, using various reducing agents. The presence of the electron-withdrawing trifluoromethyl group can accelerate the rate of reduction.

Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is widely used in industrial processes.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. numberanalytics.commasterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com The reaction typically proceeds by the addition of two hydride equivalents to the nitrile carbon.

Table 1: Summary of Hydrolysis and Reduction Pathways

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl, heat | 2-(Trifluoromethyl)-4-vinylbenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH(aq), heat, then H₃O⁺ | 2-(Trifluoromethyl)-4-vinylbenzoic acid |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-(Trifluoromethyl)-4-vinylbenzylamine |

| Chemical Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 2-(Trifluoromethyl)-4-vinylbenzylamine |

The primary amine, obtained from the reduction of this compound, serves as a versatile intermediate for the synthesis of other nitrogen-containing functionalities, such as isothiocyanates.

The synthesis of aryl isothiocyanates from primary aryl amines is a well-established transformation with several reported methods. tandfonline.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.netorganic-chemistry.org A common approach involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate. For instance, 2-(trifluoromethyl)-4-vinylbenzylamine can be reacted with carbon disulfide and a base like potassium carbonate in an aqueous system. The resulting dithiocarbamate salt can then be treated with a reagent such as cyanuric chloride to afford 2-(trifluoromethyl)-4-vinylbenzyl isothiocyanate. beilstein-journals.org

Another method involves the use of thiophosgene (B130339) or its equivalents. However, due to the high toxicity of thiophosgene, alternative reagents are often preferred. Phenyl chlorothionoformate has been used as an effective thiocarbonyl transfer reagent for this purpose. organic-chemistry.org

Table 2: Reagents for the Conversion of Aryl Amines to Aryl Isothiocyanates

| Reagent System | Description |

|---|---|

| CS₂ / Base / Desulfurizing Agent | Formation of a dithiocarbamate salt followed by elimination. |

| Phenyl Chlorothionoformate / Base | A two-step or one-pot process for the synthesis of isothiocyanates. organic-chemistry.org |

| Tosyl Chloride / CS₂ / Base | Mediates the decomposition of in-situ generated dithiocarbamate salts. organic-chemistry.org |

Reactivity of the Trifluoromethyl Group and Aromatic Ring in this compound

The trifluoromethyl group and the aromatic ring are also sites of important chemical transformations, often influencing each other's reactivity.

While specific examples for this compound are not extensively documented, the principle of trifluoromethylation-promoted functional group migration has been observed in related systems. nih.govrsc.orgnih.gov These reactions typically involve the radical addition of a trifluoromethyl group to an alkene, which then triggers the migration of a nearby functional group. In the context of this compound, a hypothetical reaction could involve the radical trifluoromethylation of the vinyl group, potentially leading to a rearrangement of substituents on the aromatic ring or the vinyl side chain under specific conditions. For instance, visible light-induced aryltrifluoromethylation of hydroxy alkenes has been shown to proceed via a radical trifluoromethylation-triggered aryl migration. rsc.org

The vinyl group in this compound makes it a substrate for radical-mediated functionalizations. One notable reaction is trifluoromethylative decarboxylation, where a trifluoromethyl radical adds to an alkene, and a subsequent step involves the loss of a carboxyl group. While this specific reaction would require a carboxylic acid precursor, related radical trifluoromethylation reactions of styrenes are well-documented. uni-regensburg.denih.govresearchgate.netorganic-chemistry.orgresearchgate.nettue.nlnih.govmdpi.comresearchgate.netrsc.orgacs.org

For example, visible-light photoredox catalysis can be employed for the trifluoromethylation of styrenes. tue.nlnih.gov In a related process, a convenient iron-catalyzed radical-dual-difunctionalization and cross-coupling of two different alkenes can lead to chain-elongated and trifluoromethylated aromatic alkenes. organic-chemistry.org This suggests that the vinyl group of this compound could be a target for such radical-mediated transformations, potentially leading to more complex molecular architectures.

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions, although its reactivity is significantly influenced by the existing substituents. The trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. columbia.eduresearchgate.net The nitrile group is also deactivating and meta-directing. The vinyl group, however, is generally considered an ortho-, para-director and can be either activating or deactivating depending on the reaction conditions.

Given the strong deactivating nature of the trifluoromethyl and nitrile groups, electrophilic aromatic substitution on this compound would be expected to be challenging and require harsh reaction conditions. The directing effects of the substituents would compete, but the powerful meta-directing influence of the trifluoromethyl and nitrile groups would likely dominate.

Halogenation: Reactions with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) would be expected to proceed slowly, with substitution occurring at the positions meta to the trifluoromethyl and nitrile groups.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group onto the ring, again, likely at a meta position relative to the deactivating groups. masterorganicchemistry.comresearchgate.net

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group, following the same regiochemical preference. wikipedia.orglibretexts.org

The precise outcome of these reactions would depend on the specific reaction conditions and the interplay of the electronic and steric effects of all three substituents.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product Position(s) |

|---|---|---|

| Halogenation | X⁺ (from X₂/Lewis Acid) | Meta to -CF₃ and -CN |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | Meta to -CF₃ and -CN |

| Sulfonation | SO₃ (from fuming H₂SO₄) | Meta to -CF₃ and -CN |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Trifluoromethyl 4 Vinylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Vinyl and Aromatic Resonance Assignments

¹H NMR spectroscopy would be essential for identifying the hydrogen atoms within the 2-(Trifluoromethyl)-4-vinylbenzonitrile molecule. This technique would provide information on the chemical environment, connectivity, and spatial arrangement of the protons on the vinyl group and the aromatic ring. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities would allow for the unambiguous assignment of each proton. However, no experimental ¹H NMR data for this compound could be located.

Carbon-¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon atoms and their electronic environments. This would confirm the presence of the benzonitrile (B105546) core, the vinyl substituent, and the trifluoromethyl group. No reported ¹³C NMR spectra for this specific compound are available.

Fluorine-¹⁹F NMR for Trifluoromethyl Group Detection and Quantification

¹⁹F NMR is a highly sensitive technique specifically used to detect and analyze fluorine-containing compounds. biophysics.orgthermofisher.com For this compound, ¹⁹F NMR would produce a characteristic signal for the -CF₃ group, confirming its presence and providing information about its electronic environment. azom.com The chemical shift of the trifluoromethyl group is sensitive to its position on the aromatic ring. biophysics.orgazom.com While ¹⁹F NMR data exists for isomers like 2-(trifluoromethyl)benzonitrile (B1294956) rsc.org, specific data for the 2-trifluoromethyl, 4-vinyl substituted compound is absent from the reviewed sources.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Characteristic Absorption Bands for Nitrile, Vinyl, and Trifluoromethyl Groups

Infrared (IR) spectroscopy would identify the key functional groups in this compound. The nitrile group (-C≡N) exhibits a sharp, characteristic absorption band. The vinyl group (-CH=CH₂) would show distinct bands for its C=C stretching and C-H bending vibrations. vscht.cz The trifluoromethyl (-CF₃) group also has characteristic stretching and bending vibrations. While general ranges for these functional groups are well-established vscht.czvscht.cz, a specific, experimentally obtained IR spectrum for this compound is not documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is a powerful technique used to determine the exact molecular weight of a compound with high accuracy, which allows for the determination of its elemental formula. semanticscholar.orgnih.gov For this compound, HRMS would provide a precise mass measurement, confirming its elemental composition of C₁₀H₆F₃N. This technique is crucial for verifying the identity of a newly synthesized compound. semanticscholar.org However, no HRMS data for this specific molecule has been published in the surveyed literature.

X-ray Crystallography for Solid-State Structural Conformation

A search of crystallographic databases and the scientific literature did not yield any public reports on the single-crystal X-ray structure of this compound. Therefore, a detailed analysis of its solid-state conformation based on experimental X-ray crystallography is not currently feasible.

For illustrative purposes, a hypothetical data table is provided below to indicate the type of information that would be obtained from such an analysis. Note: The following data is purely hypothetical and not based on experimental results.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C₁₀H₆F₃N |

| Formula Weight | 199.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.7 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value |

|---|---|

| C-CF₃ (Å) | 1.52 |

| C-CN (Å) | 1.45 |

| C-C (vinyl, Å) | 1.48 |

| C=C (vinyl, Å) | 1.34 |

| C-C-C (ring, °) | 119-121 |

| C-C-CF₃ (°) | 121 |

This hypothetical data illustrates the detailed structural parameters that X-ray crystallography provides, which are essential for understanding the precise geometry and packing of the molecule in the solid state.

Theoretical and Computational Chemistry Approaches to 2 Trifluoromethyl 4 Vinylbenzonitrile

Reaction Mechanism Studies through Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms. For 2-(Trifluoromethyl)-4-vinylbenzonitrile, the vinyl group is a key site for reactions such as cycloadditions and polymerizations. Computational studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A detailed study of the [3+2] cycloaddition reaction between benzonitrile (B105546) oxide and a similar compound, 1-trifluoromethyl-4-vinylbenzene, highlights the power of this approach. researchgate.net Using DFT (B3LYP/6-311++G(d,p)), researchers were able to analyze the reaction mechanism, regioselectivity, and the electronic nature of the transition states. researchgate.net

For a similar reaction involving this compound, computational analysis would involve:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Its geometry represents the highest energy point along the reaction coordinate.

Calculating Activation Energies (ΔE‡): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy corresponds to a faster reaction. The presence of the CF₃ group in 1-trifluoromethyl-4-vinylbenzene was found to reduce the activation energy, thereby increasing the reaction yield, which aligns with experimental observations. researchgate.net

Determining Reaction Enthalpies (ΔH): The energy difference between the products and reactants indicates whether the reaction is exothermic or endothermic.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the reactants and products.

Such studies reveal that these cycloaddition reactions typically proceed through a one-step, asynchronous mechanism, where the formation of the new chemical bonds does not occur simultaneously. researchgate.netresearchgate.net Analysis of the charge transfer at the transition state can also determine the polar nature of the reaction. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Isolated starting materials | 0.0 |

| Pre-reaction Complex | Weakly bound complex of reactants | -2.5 |

| Transition State (TS) | Highest energy point of the reaction path | +15.0 |

| Product | Final cycloadduct | -25.0 |

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.gov This theory utilizes the analysis of the electron localization function (ELF), conceptual density functional theory (DFT) reactivity indices, and the topology of the electron density to rationalize and predict the outcomes of chemical reactions. nih.govencyclopedia.pub

For this compound, MEDT can be applied to understand its reactivity in various organic transformations, particularly cycloaddition reactions involving the vinyl group. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the electron density distribution across the molecule, which in turn dictates its electrophilic/nucleophilic character.

Key Applications of MEDT for this compound would include:

Analysis of Reactivity Indices: Calculation of global reactivity indices such as the electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can quantify the molecule's reactivity. The local reactivity, governed by the Parr functions, can predict the most favorable sites for nucleophilic or electrophilic attack, offering insights into regioselectivity in reactions. mdpi.com

Reaction Mechanism Studies: MEDT provides a powerful tool for elucidating reaction mechanisms. For instance, in a potential Diels-Alder reaction where this compound acts as the dienophile, MEDT analysis of the transition state would clarify whether the reaction proceeds through a concerted or a stepwise mechanism. rsc.org The global electron density transfer (GEDT) at the transition state would indicate the polar character of the reaction. nih.gov

Understanding Substituent Effects: This theoretical framework can systematically explain how the trifluoromethyl and nitrile substituents modulate the reactivity of the vinyl group. By analyzing the changes in electron density, one can understand the activation or deactivation of the vinyl moiety towards different reagents.

Illustrative Data Table for MEDT Analysis:

The following table showcases the type of data that would be generated in a hypothetical MEDT study on the Diels-Alder reaction between this compound and a generic diene, like cyclopentadiene.

| Parameter | Value | Interpretation |

| Global Electrophilicity Index (ω) of Dienophile | High | Indicates a strong electrophilic character, favoring reactions with electron-rich dienes. |

| Global Nucleophilicity Index (N) of Diene | High | Suggests the diene is a good electron donor. |

| Global Electron Density Transfer (GEDT) at TS | > 0.2 electrons | Points towards a polar reaction mechanism. |

| Activation Energy (ΔE‡) | Low | Suggests a kinetically favorable reaction. |

| Reaction Energy (ΔEr) | Negative | Indicates an exothermic and thermodynamically favorable process. |

Note: The values in this table are illustrative and represent the expected trends for a polar Diels-Alder reaction involving an electron-deficient dienophile.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape, dynamic behavior, and intermolecular interactions of a molecule like this compound. nih.gov

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the vinyl group to the aromatic ring. The orientation of the vinyl group relative to the plane of the benzene (B151609) ring can influence the molecule's packing in the solid state and its interactions with other molecules in solution.

Key Insights from MD Simulations would include:

Conformational Analysis: MD simulations can explore the potential energy surface related to the rotation of the vinyl group, identifying the most stable conformations (energy minima) and the energy barriers for interconversion. This is crucial for understanding the molecule's predominant shapes at different temperatures.

Intermolecular Interactions: In a simulated condensed phase (liquid or solid), MD can reveal the nature and strength of intermolecular interactions. For this compound, these would include π-π stacking interactions between the benzene rings, dipole-dipole interactions involving the nitrile and trifluoromethyl groups, and weaker van der Waals forces. rsc.org

Solvation Effects: By simulating the molecule in different solvents, MD can shed light on how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and reactivity. uq.edu.au

Illustrative Data Table for MD Simulation Analysis:

This table provides an example of the kind of data that could be obtained from an MD simulation to characterize the conformational preference of the vinyl group.

| Dihedral Angle (Car-Car-Cvinyl=Cvinyl) | Population (%) | Relative Energy (kcal/mol) | Description |

| ~0° | 5% | +2.5 | Eclipsed conformation, sterically hindered. |

| ~90° | 90% | 0.0 | Perpendicular (or near-perpendicular) conformation, most stable due to minimized steric clash and potential electronic effects. |

| ~180° | 5% | +2.5 | Eclipsed conformation, sterically hindered. |

Note: This data is hypothetical and serves to illustrate how MD simulations can quantify the conformational landscape. The actual preferred conformation would depend on a balance of steric and electronic factors.

Applications and Materials Science Perspectives of 2 Trifluoromethyl 4 Vinylbenzonitrile Derivatives

Integration into Polymeric Materials with Tunable Properties

The incorporation of fluorinated monomers into polymer chains is a well-established strategy for developing materials with exceptional characteristics, including thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity. fluorine1.ru While 2-(trifluoromethyl)-4-vinylbenzonitrile is a specialized monomer, its behavior can be inferred from studies on structurally similar compounds, such as α-trifluoromethylstyrene (TFMST). TFMST, which also possesses a trifluoromethyl group attached to a styrenic system, does not readily homopolymerize but can be effectively copolymerized with monomers like styrene (B11656) using controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP). nih.gov

This copolymerization approach allows for the precise control of the fluorinated monomer's incorporation level, enabling the tuning of the final polymer's properties. nih.gov For instance, increasing the content of the trifluoromethyl-containing monomer in the polymer backbone can significantly enhance thermal stability and alter surface energy. nih.gov The resulting fluorinated copolymers are promising for a range of high-performance applications, from advanced coatings to materials for electronics and energy. pageplace.deresearchgate.net

Table 1: Properties of α-Trifluoromethylstyrene (TFMST) and Styrene (ST) Copolymers Synthesized via NMP Data derived from analogous systems to illustrate the principle of tunable properties.

| Monomer Feed Ratio (ST/TFMST) | TFMST Content in Copolymer (mol%) | Polymer Yield (%) | Thermal Decomposition Temp. (Td5, °C) |

|---|---|---|---|

| 100 / 0 | 0 | 65 | 364 |

| 90 / 10 | 9 | 56 | 366 |

| 80 / 20 | 17 | 45 | 369 |

| 60 / 40 | 30 | 34 | 373 |

This interactive table showcases how varying the monomer feed ratio allows for the tuning of the resulting copolymer's composition and thermal properties. nih.gov

Design and Synthesis of Functionalized Materials with Trifluoromethyl-Vinylbenzonitrile Units

The synthesis of functionalized materials incorporating trifluoromethyl-vinylbenzonitrile units can be achieved through two primary pathways: copolymerization followed by post-polymerization modification, or by using the monomer as a building block for more complex functional molecules. The presence of the nitrile group and the activated aromatic ring provides handles for subsequent chemical transformations.

A powerful strategy involves the initial radical copolymerization of the vinyl monomer, followed by the chemical modification of the resulting polymer. nih.gov For example, a similar approach has been used to create novel fluoroboronated materials by first copolymerizing vinylidene fluoride (B91410) (VDF) with 2-(trifluoromethyl) acrylic acid (MAF) and then chemically modifying the carboxylic acid groups of the MAF units. nih.gov This demonstrates a viable route for functionalization where the nitrile groups in a poly[this compound] backbone could be hydrolyzed to carboxylic acids or reduced to amines, thereby introducing new functionalities along the polymer chain. This method allows for the creation of materials with specialized applications, such as functional membranes or polymer electrolytes. researchgate.net

Role as a Chemical Synthon for Diverse Organic Scaffolds

In organic synthesis, this compound serves as a versatile synthon due to its multiple reactive sites. The trifluoromethylbenzonitrile core is a common intermediate in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. google.compatsnap.com The addition of the vinyl group provides a further point for molecular elaboration.

The reactivity of each functional group can be leveraged to build a wide array of organic structures:

The Vinyl Group: Can participate in various addition reactions, cycloadditions (like Diels-Alder reactions), hydroformylation, and cross-coupling reactions (such as Heck and Suzuki couplings) to extend the carbon skeleton.

The Nitrile Group: Can be hydrolyzed to form a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles.

The Aromatic Ring: The strong electron-withdrawing effects of the CF₃ and CN groups can activate the ring for nucleophilic aromatic substitution reactions at specific positions.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Scaffold |

|---|---|---|

| Vinyl | Epoxidation | 2-(Trifluoromethyl)-4-oxiranylbenzonitrile |

| Vinyl | Heck Coupling | Stilbene derivatives |

| Nitrile | Hydrolysis (acidic) | 4-Vinyl-2-(trifluoromethyl)benzoic acid |

| Nitrile | Reduction (e.g., LiAlH₄) | [4-(Aminomethyl)phenyl]-2-(trifluoromethyl)acetonitrile |

| Nitrile | Cycloaddition (with NaN₃) | 5-[4-Vinyl-2-(trifluoromethyl)phenyl]tetrazole |

This interactive table illustrates the synthetic versatility of the molecule by highlighting potential reactions at its key functional groups.

Exploration in Organometallic Chemistry and Ligand Design

The 2-(trifluoromethyl)benzonitrile (B1294956) framework is a valuable scaffold for the design of ligands in organometallic and coordination chemistry. The nitrile nitrogen possesses a lone pair of electrons, making it a suitable coordination site for a variety of transition metals. The electronic properties of the resulting metal complex can be significantly modulated by the strongly electron-withdrawing trifluoromethyl group, which influences the π-acceptor character of the benzonitrile (B105546) ligand. nih.gov

While direct applications of this compound in ligand design are emerging, related structures have shown significant promise. For instance, benzamide (B126) derivatives containing the 2-(trifluoromethyl)phenyl moiety have been successfully developed as potent and selective ligands for biological targets. nih.gov This underscores the utility of this substitution pattern in achieving specific molecular interactions. The vinyl group on the target molecule offers an additional feature for ligand development; it can be used to polymerize the ligand onto a surface or into a metal-organic framework (MOF), or it can be chemically modified to introduce additional donor atoms, creating multidentate or chelating ligand systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Trifluoromethyl)-4-vinylbenzonitrile in academic research?

- Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the vinyl group to a boronate ester intermediate, while Heck reactions may facilitate vinylation of halogenated precursors. In patent applications, analogous trifluoromethylated benzonitrile derivatives were synthesized using boronic acid intermediates under inert conditions (e.g., argon atmosphere) with Pd(PPh₃)₄ as a catalyst .

- Key Considerations:

- Use of moisture-sensitive reagents necessitates anhydrous conditions.

- Purification via column chromatography or recrystallization to isolate the product.

Q. How is the purity and structural integrity of this compound confirmed in research settings?

- Answer: Analytical techniques include:

- Liquid Chromatography-Mass Spectrometry (LCMS): Detects molecular ion peaks (e.g., m/z values such as 742 [M+H]⁺ in related compounds) .

- High-Performance Liquid Chromatography (HPLC): Retention times under standardized conditions (e.g., 1.25 minutes using SQD-FA05 column) validate purity .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR and ¹H NMR confirm trifluoromethyl and vinyl group integration .

Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?

- Answer: The -CF₃ group enhances metabolic stability and lipophilicity due to its strong electron-withdrawing effect, which reduces basicity of adjacent amines and increases resistance to oxidative degradation . This is critical for improving bioavailability in drug discovery contexts.

Advanced Research Questions

Q. How does the vinyl group influence regioselectivity in derivatization reactions of this compound?

- Answer: The vinyl group can participate in cycloaddition or electrophilic substitution reactions. Computational modeling (e.g., density functional theory) predicts electron-deficient sites for functionalization. For example, the vinyl moiety may act as a diene in Diels-Alder reactions, with regioselectivity guided by steric and electronic effects of the -CF₃ group .

- Experimental Validation: Use kinetic studies or isotopic labeling to track reaction pathways.

Q. What strategies mitigate contradictions in observed vs. predicted reactivity of this compound?

- Answer: Discrepancies often arise from solvent polarity or catalyst poisoning. For example:

- Contradiction: Lower-than-expected yields in cross-coupling reactions.

- Resolution: Optimize catalyst loading (e.g., switch from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand screening) or employ microwave-assisted synthesis to accelerate kinetics .

Q. How can researchers leverage the compound’s fluorinated structure for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.